2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane
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Overview
Description
2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane is a unique organophosphorus compound characterized by its bicyclic structure. The compound features a phosphorus atom bonded to three phenyl groups and an oxygen atom, forming a three-membered ring with a carbon atom. This structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane typically involves the reaction of triphenylphosphine with an appropriate epoxide under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of various substituted phosphine derivatives.
Scientific Research Applications
2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound with three phenyl groups bonded to a phosphorus atom.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Phosphabicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different substituents.
Uniqueness
2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane is unique due to its combination of a bicyclic structure and the presence of an oxygen atom bonded to the phosphorus atom. This imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,2-triphenyl-3-oxa-2λ5-phosphabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21OP/c1-4-10-19(11-5-1)24(20-12-6-2-7-13-20,21-14-8-3-9-15-21)22-16-18(22)17-23-24/h1-15,18,22H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKFVUCNFVDYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1P(OC2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314059 |
Source
|
Record name | NSC280482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60329-10-4 |
Source
|
Record name | NSC280482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC280482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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